Belladonnine, beta-

Description

BenchChem offers high-quality Belladonnine, beta- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Belladonnine, beta- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

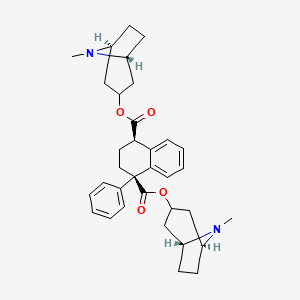

bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3/t23-,24+,25-,26+,27?,28?,30-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERIGMSHTUAXSI-SMQSVUFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H]3CC[C@](C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6C[C@H]7CC[C@@H](C6)N7C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217161 | |

| Record name | Belladonnine, beta- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6696-63-5 | |

| Record name | Belladonnine, beta- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006696635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Belladonnine, beta- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BELLADONNINE, .BETA.- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR53M0MH3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Beta-Belladonnine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-belladonnine is a naturally occurring tropane alkaloid found in plants of the Solanaceae family, most notably Atropa belladonna. As a significant constituent of belladonna extracts, understanding its chemical properties is crucial for research into its pharmacological effects, for the development of analytical methods for its detection and quantification, and for its potential as a precursor in the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the known chemical properties of beta-belladonnine, detailed experimental protocols for its analysis, and a visualization of a typical analytical workflow.

Chemical and Physical Properties

Beta-belladonnine is a dimeric ester composed of two tropine molecules linked by a derivative of phenylacetic acid. Its complex structure dictates its physicochemical properties. While some properties have been well-characterized, others, such as a precise melting and boiling point for the isolated beta-isomer, are not definitively reported in the literature, likely due to its tendency to be present in a mixture with its isomers and its potential for decomposition at elevated temperatures.

Data Presentation

The following tables summarize the key quantitative data for beta-belladonnine.

Table 1: General Chemical Properties of Beta-Belladonnine

| Property | Value | Source(s) |

| CAS Number | 6696-63-5 | [1][2][3][4] |

| Molecular Formula | C₃₄H₄₂N₂O₄ | [2][4] |

| Appearance | Powder | [1][3] |

| Purity (Commercially Available) | >98% | [1][3] |

| Source | Atropa belladonna L. and other Solanaceae species |

Table 2: Molecular and Spectroscopic Data for Beta-Belladonnine

| Property | Value | Source(s) |

| Molecular Weight | 542.72 g/mol | [1] |

| IUPAC Name | bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate | [2][3] |

| Mass Spectrometry | Precursor Type: [M+H]⁺, m/z: 543.322 (as part of belladonna total alkaloids) | |

| Spectroscopic Identification | HPLC, MS, NMR, CE-ESI-TOF-MS | [1][5] |

Table 3: Physicochemical Properties of Beta-Belladonnine

| Property | Value/Description | Source(s) |

| Melting Point | A melting point of 129 °C is reported for "belladonnine," which may be a mixture of isomers. A definitive value for pure beta-belladonnine is not available. | |

| Boiling Point | Not reported; likely decomposes before boiling. | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Sparingly soluble in water and petroleum ether. Soluble in alcohol and benzene. | [1] |

| pKa (Estimated) | The pKa is estimated to be in the range of 8.5 - 10.0. This estimation is based on the pKa values of structurally related tropane alkaloids such as cocaine (8.61), atropine (9.85 for the tertiary amine), and tropine (9.7).[1][6][7] The basicity of beta-belladonnine is attributed to the nitrogen atoms within the two tropane ring systems. | |

| Stability | Commercial sources recommend storing in a sealed, cool, and dry condition, away from light. Stock solutions can be stored at -20°C for several months.[3] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the extraction, isolation, and analysis of tropane alkaloids like beta-belladonnine from plant material.

Protocol for Extraction and Isolation of Tropane Alkaloids

This protocol is adapted from established methods for the extraction of tropane alkaloids from plant sources.

1. Sample Preparation:

- Dry the plant material (e.g., leaves of Atropa belladonna) at room temperature or in an oven at a temperature not exceeding 40°C to prevent degradation of the alkaloids.

- Grind the dried plant material to a fine powder to increase the surface area for extraction.

2. Extraction:

- Macerate the powdered plant material in a solvent mixture of chloroform:methanol:25% ammonia (15:5:1 v/v/v).

- Use an ultrasonic bath to aid in the disruption of plant cells and enhance extraction efficiency.

- After extraction, filter the mixture to separate the plant debris from the liquid extract.

3. Acid-Base Extraction for Purification:

- Evaporate the solvent from the filtrate to obtain a crude extract.

- Redissolve the crude extract in a dilute acidic solution (e.g., 1% sulfuric acid). This will protonate the basic alkaloids, making them soluble in the aqueous phase.

- Wash the acidic solution with a nonpolar solvent (e.g., hexane) to remove non-alkaloidal lipids and pigments.

- Make the aqueous solution alkaline by adding a base (e.g., concentrated ammonia solution) to deprotonate the alkaloids, causing them to precipitate or become soluble in an organic solvent.

- Extract the alkaloids from the alkaline aqueous solution using an organic solvent such as chloroform or dichloromethane.

- Repeat the extraction several times to ensure complete recovery.

4. Final Isolation:

- Combine the organic extracts and dry them over anhydrous sodium sulfate.

- Evaporate the solvent to yield the purified total alkaloid extract.

- Further separation of individual alkaloids like beta-belladonnine can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.

Protocol for HPLC Analysis of Tropane Alkaloids

This protocol outlines a general method for the analytical separation and quantification of tropane alkaloids using High-Performance Liquid Chromatography (HPLC).

1. Instrumentation and Columns:

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or mass spectrometry (MS) detector.

- Column: A C18 reversed-phase column is commonly used.

2. Mobile Phase and Elution:

- Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer or ammonium acetate) is typically used. The exact ratio and pH should be optimized for the specific separation.

- Elution: Isocratic or gradient elution can be employed. Gradient elution is often preferred for complex mixtures of alkaloids.

3. Sample and Standard Preparation:

- Sample Preparation: Dissolve the purified alkaloid extract in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

- Standard Preparation: Prepare a series of standard solutions of known concentrations of beta-belladonnine (if available as a pure standard) in the same solvent as the sample.

4. Chromatographic Conditions:

- Flow Rate: Typically 0.5 - 1.5 mL/min.

- Column Temperature: Maintained at a constant temperature (e.g., 25-30°C) to ensure reproducibility.

- Injection Volume: Typically 10-20 µL.

- Detection: UV detection at a wavelength where tropane alkaloids exhibit absorbance (e.g., around 210-220 nm), or MS detection for higher sensitivity and specificity.

5. Data Analysis:

- Identify the peak corresponding to beta-belladonnine by comparing its retention time with that of the standard.

- Construct a calibration curve by plotting the peak area of the standards against their concentrations.

- Quantify the amount of beta-belladonnine in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the extraction and analysis of tropane alkaloids from a plant source.

Caption: Workflow for Tropane Alkaloid Extraction and Analysis.

References

- 1. Cocaine | C17H21NO4 | CID 446220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. COCAINE CAS#: 50-36-2 [m.chemicalbook.com]

- 3. Beta-Belladonnine | 6696-63-5 [chemicalbook.com]

- 4. Belladonnine, beta- | C34H42N2O4 | CID 21769909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Belladonnine | CAS:510-25-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: Showing metabocard for Tropine (HMDB0259297) [hmdb.ca]

An In-depth Technical Guide to the Natural Sources and Isolation of Beta-Belladonnine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of beta-belladonnine, a tropane alkaloid found in the Solanaceae family of plants. The document details its natural sources, biosynthesis, and methods for its isolation and analysis, with a focus on providing actionable information for research and development.

Introduction to Beta-Belladonnine

Beta-belladonnine is a naturally occurring tropane alkaloid. Structurally, it is a cyclized dimer of apoatropine[1]. Like other belladonna alkaloids, it is found in various species of the Solanaceae family[1][2]. While less studied than its more famous counterparts, atropine and scopolamine, understanding the sources and isolation of beta-belladonnine is crucial for a comprehensive phytochemical analysis of medicinal plants and for the development of novel therapeutics. Commercial preparations of "belladonnine" are sometimes a mixture of this chemical with atropine, highlighting the importance of specific isolation and analytical techniques[1].

Natural Sources of Beta-Belladonnine

Beta-belladonnine is primarily found in plants of the Solanaceae family, commonly known as the nightshade family. The most well-documented source is Atropa belladonna (deadly nightshade)[2][3]. While specific quantitative data for beta-belladonnine is scarce in the literature, the total tropane alkaloid content in Atropa belladonna can vary significantly depending on the part of the plant and its developmental stage.

Table 1: Total Tropane Alkaloid Content in Atropa belladonna

| Plant Part | Total Tropane Alkaloid Content (% of dry weight) |

| Roots | Up to 1.3% |

| Leaves | Up to 1.2% |

| Stalks | 0.65% |

| Flowers | 0.6% |

| Ripe Berries | 0.7% |

| Seeds | 0.4% |

Source: Adapted from various phytochemistry resources.

It is important to note that the leaves have the highest alkaloid content when the plant is budding and flowering, while the roots are most potent at the end of the plant's vegetation period. Beta-belladonnine exists alongside a complex mixture of other tropane alkaloids, including hyoscyamine (which readily racemizes to atropine during extraction), apoatropine, and scopolamine[2].

Biosynthesis of Beta-Belladonnine

The biosynthesis of tropane alkaloids is a complex process that originates from amino acids. While the specific enzymatic steps leading to the dimerization of apoatropine to form beta-belladonnine are not fully elucidated, the general pathway for its precursors is well-established. The biosynthesis primarily occurs in the roots of the plants, from where the alkaloids are transported to the aerial parts.

The core tropane ring is synthesized from N-methyl-Δ¹-pyrrolinium, which is derived from putrescine. The pathway then proceeds to form tropinone, a key intermediate. Tropinone is then reduced to tropine. Tropine is esterified with tropic acid (derived from phenylalanine) to form hyoscyamine. Dehydration of hyoscyamine or atropine leads to the formation of apoatropine, which can then dimerize to form belladonnine isomers, including beta-belladonnine.

Isolation and Purification of Beta-Belladonnine

The isolation of beta-belladonnine from plant material involves a multi-step process that includes extraction, purification, and separation from other alkaloids. The following is a generalized protocol based on established methods for tropane alkaloid isolation.

A common method for extracting tropane alkaloids from plant material is solvent extraction. A widely used solvent mixture is the "Kamada solvent," which consists of chloroform, methanol, and ammonia[4].

Table 2: Representative Solvent Extraction Protocol

| Step | Parameter | Description |

| 1. Preparation | Plant Material | Dried and powdered plant material (e.g., leaves or roots of Atropa belladonna). |

| 2. Extraction | Solvent System | Chloroform:Methanol:Ammonia (15:15:1 v/v/v). |

| Procedure | Maceration or sonication of the plant material in the solvent. | |

| 3. Filtration | Separation | The mixture is filtered to separate the solid plant debris from the liquid extract. |

| 4. Concentration | Evaporation | The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude alkaloid extract. |

The crude extract contains a mixture of alkaloids and other plant metabolites. An acid-base extraction is a common and effective method for the initial purification of the alkaloids.

Detailed Acid-Base Extraction Protocol:

-

Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl). The alkaloids, being basic, will form salts and dissolve in the aqueous phase.

-

Washing: The acidic solution is washed with a non-polar organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities.

-

Basification: The aqueous phase is then made basic (e.g., with ammonium hydroxide to pH ~10). This neutralizes the alkaloid salts, converting them back to their free base form.

-

Extraction of Free Bases: The alkaloids are then extracted from the basic aqueous solution using an organic solvent (e.g., dichloromethane).

-

Drying and Concentration: The organic phase containing the purified alkaloids is dried (e.g., with anhydrous sodium sulfate) and the solvent is evaporated to yield a purified alkaloid mixture.

Due to the presence of multiple, structurally similar tropane alkaloids, chromatographic techniques are essential for the separation of beta-belladonnine.

-

Column Chromatography: Partition column chromatography can be used for the initial separation of the alkaloid mixture[5]. Different stationary phases (e.g., silica gel, alumina) and mobile phase systems can be employed to achieve separation based on polarity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification and quantification of beta-belladonnine. Reversed-phase columns (e.g., C8 or C18) are commonly used[4]. The separation of stereoisomers may require specialized chiral columns[6].

Analytical Methods for Identification and Quantification

Once isolated, various analytical techniques can be used to confirm the identity and determine the purity and quantity of beta-belladonnine.

Table 3: Analytical Techniques for Beta-Belladonnine

| Technique | Application |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides separation and mass information, allowing for the identification and quantification of beta-belladonnine in complex mixtures. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Another powerful technique for the separation and identification of volatile derivatives of alkaloids. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the structural elucidation of the isolated compound, confirming the identity of beta-belladonnine. |

| Capillary Electrophoresis (CE) | Can be used for the separation of closely related alkaloids, including isomers. |

Conclusion

Beta-belladonnine is a naturally occurring tropane alkaloid with its primary source being plants of the Solanaceae family, particularly Atropa belladonna. Its isolation requires a multi-step process involving solvent extraction, acid-base purification, and chromatographic separation. While quantitative data specifically for beta-belladonnine is not widely available, the general protocols for tropane alkaloid extraction and analysis provide a solid foundation for its isolation and characterization. Further research is needed to quantify the abundance of beta-belladonnine in various plant sources and to fully elucidate its biosynthetic pathway and pharmacological properties. This guide provides researchers and drug development professionals with the necessary foundational knowledge to pursue further investigation into this intriguing natural product.

References

- 1. Belladonnine - Wikipedia [en.wikipedia.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. The detection of apoatropine and belladonnine in atropine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Belladonna alkaloid analysis by partition column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Separation of optical isomers of scopolamine, cocaine, homatropine, and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Biosynthesis of Belladonnine and its Tropane Alkaloid Precursors in Atropa belladonna

Audience: Researchers, scientists, and drug development professionals.

Abstract

Atropa belladonna, commonly known as deadly nightshade, is a plant of significant medicinal importance due to its production of a class of compounds known as tropane alkaloids. While hyoscyamine and scopolamine are the most studied and abundant of these alkaloids, other minor alkaloids such as belladonnine contribute to the plant's complex chemical profile. This technical guide provides an in-depth exploration of the biosynthetic pathway of tropane alkaloids in A. belladonna, focusing on the well-elucidated formation of the core precursors leading to the putative synthesis of belladonnine. We consolidate current research to detail the enzymatic steps, present quantitative data from pathway engineering studies, provide standardized experimental protocols, and visualize the complex biochemical networks using logical diagrams.

The Core Tropane Alkaloid Biosynthetic Pathway

The biosynthesis of tropane alkaloids is a complex process that originates from two primary amino acid precursors: ornithine, which forms the tropane ring, and phenylalanine, which is converted into the acyl group. The entire pathway is predominantly active in the roots of the plant.[1][2]

Formation of the Tropane Moiety (from Ornithine)

The synthesis begins with the decarboxylation of ornithine to produce putrescine, a reaction catalyzed by ornithine decarboxylase (ODC), which is considered a rate-limiting step in the pathway.[3] Putrescine is then methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine.[2] Subsequently, N-methylputrescine undergoes oxidative deamination by a copper-containing N-methylputrescine oxidase (MPO) to yield 4-aminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.

The formation of tropinone, the first intermediate with the characteristic bicyclic tropane core, remained elusive for decades. Recent studies have identified a non-canonical pathway involving a type III polyketide synthase, pyrrolidine ketide synthase (PYKS), which uses the N-methyl-Δ¹-pyrrolinium cation as a starter substrate.[4] PYKS catalyzes two rounds of malonyl-CoA-mediated chain elongation. The resulting product is then cyclized by a cytochrome P450 enzyme, CYP82M3, to form tropinone.[4]

Tropinone represents a critical branch point. It can be reduced by two distinct enzymes:

-

Tropinone Reductase I (TR-I): Yields tropine, which has a 3α-hydroxyl group and is the precursor to hyoscyamine and scopolamine.[5]

-

Tropinone Reductase II (TR-II): Yields pseudotropine, with a 3β-hydroxyl group, leading to the formation of calystegines.[5]

Formation of the Acyl Moiety and Esterification (from Phenylalanine)

The tropic acid moiety of hyoscyamine is derived from L-phenylalanine. A root-specific aromatic aminotransferase (ArAT4) diverts phenylalanine into specialized metabolism, leading to the formation of phenyllactic acid.[1][2] This intermediate is then activated via glucosylation by a glucosyltransferase, UGT84A27.[1] The activated phenyllactoyl-glucose ester is conjugated with tropine by a serine carboxypeptidase-like acyltransferase known as littorine synthase (LS), forming the intermediate littorine.[1][6]

Littorine then undergoes a rearrangement reaction catalyzed by a cytochrome P450 monooxygenase, littorine mutase (CYP80F1), to form hyoscyamine aldehyde.[2] In the final step towards hyoscyamine, this aldehyde is reduced by a currently uncharacterized hyoscyamine dehydrogenase (HDH).[3][6]

Putative Biosynthesis of Belladonnine

Belladonnine is structurally a cyclized dimer of apoatropine.[7] Its direct enzymatic synthesis has not been fully elucidated. The proposed pathway is considered a downstream modification of the primary tropane alkaloids.

-

Racemization: (-)-Hyoscyamine, the direct biological product, can racemize to form (±)-hyoscyamine, commonly known as atropine. This process can occur during extraction but also in vivo.

-

Dehydration: Atropine can undergo dehydration to form apoatropine.

-

Dimerization & Cyclization: Two molecules of apoatropine are believed to dimerize and cyclize to form belladonnine. The specific enzyme catalyzing this final step in A. belladonna has not been identified and may occur non-enzymatically under certain physiological conditions.

References

- 1. Tropane Alkaloid Biosynthesis in Atropa Belladonna [d.lib.msu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Biotechnological Approaches on Engineering Medicinal Tropane Alkaloid Production in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Biosynthesis of medicinal tropane alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Belladonnine - Wikipedia [en.wikipedia.org]

The Stereochemistry and Isomeric Forms of Belladonnine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belladonnine, a tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna, is a significant compound in phytochemical and pharmacological research. Structurally, it is a dimer of apoatropine, which itself is a dehydration product of atropine. The stereochemical complexity of the belladonnine molecule gives rise to several isomeric forms, each with potentially distinct physicochemical properties and biological activities. This technical guide provides an in-depth exploration of the stereochemistry of belladonnine, its known isomers, and their pharmacological context, with a focus on providing researchers and drug development professionals with a comprehensive understanding of this complex alkaloid.

Stereochemistry of Belladonnine

Belladonnine possesses multiple stereocenters, leading to the existence of several diastereomers. The core structure of belladonnine is a bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester of 1,2,3,4-tetrahydro-1-phenyl-1,4-naphthalenedicarboxylic acid. The main identified diastereomers are α-belladonnine and β-belladonnine, which differ in the stereoconfiguration at the 1- and 4-positions of the naphthalene ring system.

-

α-Belladonnine: bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1S,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate[1]

-

β-Belladonnine: bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate[2]

The tropane moiety also contains stereocenters, but the commonly occurring form is the tropine ester. It is important to note that commercial preparations of "belladonnine" may sometimes be a mixture of these isomers along with atropine.[3]

Physicochemical Properties of Belladonnine Isomers

Precise, comparative physicochemical data for the individual, purified isomers of belladonnine are not extensively reported in publicly available literature. The following table summarizes the available data. Further experimental determination of these properties for each stereoisomer is a clear area for future research.

| Property | α-Belladonnine | β-Belladonnine | Belladonnine (isomer unspecified) |

| Molecular Formula | C₃₄H₄₂N₂O₄[1] | C₃₄H₄₂N₂O₄[2] | C₃₄H₄₂N₂O₄ |

| Molecular Weight | 542.72 g/mol [1] | 542.72 g/mol [2] | 542.71 g/mol |

| Melting Point | Data not available | Data not available | 129 °C |

| Optical Rotation | Data not available | Data not available | Data not available |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Data not available | Sparingly soluble in water and petroleum ether; Soluble in alcohol, benzene, chloroform, and ethyl acetate. |

Biological Activity and Signaling Pathways

Belladonnine, as a tropane alkaloid, is expected to exhibit anticholinergic properties by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This mechanism is shared with other well-known belladonna alkaloids like atropine and hyoscyamine. The blockade of these G-protein coupled receptors inhibits the effects of acetylcholine in the parasympathetic nervous system.

Muscarinic Acetylcholine Receptor Signaling Pathway

The binding of acetylcholine to muscarinic receptors (M1-M5) initiates a cascade of intracellular events. Belladonnine isomers, by acting as antagonists, would inhibit these pathways. The diagram below illustrates the general signaling cascade initiated by the activation of M1/M3/M5 and M2/M4 receptors.

Caption: Muscarinic Acetylcholine Receptor Signaling Pathway and its Inhibition by Belladonnine.

Experimental Protocols

The separation and characterization of belladonnine isomers require advanced analytical techniques due to their structural similarity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.

Representative Protocol for HPLC Separation of Belladonnine Isomers

This protocol is a representative method based on literature for the separation of tropane alkaloids and would require optimization for the specific separation of belladonnine diastereomers.

1. Sample Preparation:

- Plant Material Extraction:

- Powder dried plant material (e.g., Atropa belladonna leaves or roots).

- Extract with a mixture of chloroform, methanol, and concentrated ammonia (e.g., 15:5:1 v/v/v) using ultrasonication.

- Filter the extract and evaporate the solvent under reduced pressure.

- Acid-Base Extraction for Alkaloid Enrichment:

- Redissolve the crude extract in 5% hydrochloric acid.

- Wash the acidic solution with a non-polar solvent (e.g., dichloromethane) to remove neutral and acidic impurities. Discard the organic phase.

- Basify the aqueous phase to pH ~10 with ammonium hydroxide.

- Extract the alkaloids into dichloromethane.

- Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent.

- Final Sample Preparation:

- Reconstitute the dried alkaloid extract in a suitable solvent (e.g., methanol or the mobile phase).

- Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

- Mobile Phase: A gradient elution is typically used. For example:

- Solvent A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).

- Solvent B: Acetonitrile with the same acidic modifier.

- A linear gradient from a low to a high percentage of acetonitrile.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 25-40 °C.

- Detection: UV detection at a wavelength of approximately 210-220 nm.

- Injection Volume: 10-20 µL.

3. Data Analysis:

- Identify the peaks corresponding to the belladonnine isomers by comparing retention times with those of reference standards, if available.

- Quantification can be performed by creating a calibration curve with known concentrations of the purified isomers.

Protocol for NMR Characterization of Belladonnine Isomers

1. Sample Preparation:

- Purify the individual belladonnine isomers using preparative HPLC.

- Dissolve a sufficient amount of the purified isomer (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, MeOD).

- Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

- Acquire ¹H NMR and ¹³C NMR spectra.

- To aid in structural elucidation, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

3. Spectral Analysis:

- Analyze the chemical shifts, coupling constants, and correlation signals in the 1D and 2D NMR spectra to assign the protons and carbons in the molecule.

- The stereochemical relationship between the substituents on the naphthalene ring can be determined by analyzing the coupling constants and through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments.

Mandatory Visualizations

Logical Relationship of Belladonnine Isomers

The following diagram illustrates the stereochemical relationship between atropine, apoatropine, and the α- and β-isomers of belladonnine.

Caption: Stereochemical relationship of belladonnine isomers.

Biosynthesis of Tropane Alkaloids

Belladonnine is derived from the general tropane alkaloid biosynthetic pathway. The following diagram outlines the key steps leading to the tropane core structure, which is a precursor to belladonnine.

Caption: Simplified biosynthetic pathway of tropane alkaloids leading to belladonnine.

Conclusion

The stereochemistry of belladonnine presents a fascinating area of study with implications for its biological activity. While the fundamental structures of its main diastereomers, α- and β-belladonnine, are known, there remains a significant gap in the literature regarding their specific, comparative physicochemical and pharmacological properties. The experimental protocols outlined in this guide provide a starting point for researchers to further investigate these isomers. A more complete understanding of the individual isomeric forms of belladonnine will be crucial for any future development of this compound for therapeutic or research purposes. The elucidation of the distinct properties of each isomer could unlock new potentials for this complex natural product.

References

Pharmacological Profile of β-Belladonnine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Belladonnine, a tropane alkaloid found in plants of the Solanaceae family, exhibits a distinct pharmacological profile primarily characterized by its interaction with cholinergic receptors. This technical guide provides a comprehensive overview of the known pharmacological properties of β-belladonnine, including its receptor binding characteristics and functional effects. While specific quantitative in vitro data such as binding affinities (Ki) and functional potencies (EC50/IC50) for β-belladonnine are not extensively available in publicly accessible literature, this document synthesizes the existing in vivo data and provides context through comparison with the well-characterized belladonna alkaloids, atropine and scopolamine. Furthermore, this guide outlines detailed experimental protocols for the in vitro characterization of compounds like β-belladonnine and illustrates the key signaling pathways associated with its targets.

Introduction

β-Belladonnine is a naturally occurring alkaloid that has been identified as a component of various Solanaceae species. Its chemical structure, a tropane ester, is shared with other well-known anticholinergic agents. The primary mechanism of action for β-belladonnine is the blockade of muscarinic acetylcholine receptors (mAChRs). Notably, it displays a degree of selectivity, with a more potent effect on cardiac M2 receptors compared to those in smooth muscle and glandular tissues.[1] At higher concentrations, β-belladonnine also demonstrates antagonist activity at nicotinic acetylcholine receptors (nAChRs).[1] A derivative, β-belladonnine dichloroethylate, has been reported to act as a short-acting muscle relaxant, possessing both M2- and N-cholinolytic properties, as well as antihistaminic activity.

This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the pharmacological profile of β-belladonnine. It summarizes the available quantitative data, presents detailed methodologies for its further study, and visualizes the relevant biological pathways.

Quantitative Pharmacological Data

While specific in vitro binding and functional potency data for β-belladonnine are limited, the following tables summarize the available in vivo data for β-belladonnine and provide comparative in vitro data for the structurally related and well-studied belladonna alkaloids, atropine and scopolamine, to offer a contextual pharmacological framework.

Table 1: In Vivo Efficacy of β-Belladonnine

| Parameter | Species | Tissue/Effect | Value | Reference |

| ED50 | Not Specified | Heart M-receptor blockade | 13 µg/kg | [1] |

| ED50 | Not Specified | Skeletal muscle N-cholinoreceptor blockade | 50-60 mg/kg | [1] |

Table 2: Comparative Muscarinic Receptor Binding Affinities of Related Belladonna Alkaloids

| Compound | Receptor Subtype | Ki (nM) | Species | Reference |

| Atropine | M1 | 0.8 - 2.5 | Human/Rat | |

| M2 | 0.7 - 2.1 | Human/Rat | ||

| M3 | 0.8 - 2.0 | Human/Rat | ||

| M4 | 1.0 - 2.5 | Human/Rat | ||

| M5 | 1.5 - 3.0 | Human | ||

| Scopolamine | M1 | 0.3 - 1.0 | Human/Rat | |

| M2 | 0.4 - 1.2 | Human/Rat | ||

| M3 | 0.5 - 1.5 | Human/Rat | ||

| M4 | 0.8 - 2.0 | Human/Rat | ||

| M5 | 1.0 - 2.5 | Human |

Note: The Ki values for atropine and scopolamine are compiled from various sources and represent a general range. Specific values can vary based on experimental conditions.

Table 3: Comparative Functional Antagonism of Related Belladonna Alkaloids at Muscarinic Receptors

| Compound | Receptor Subtype | Assay Type | pA2 / IC50 | Species | Reference |

| Atropine | M1 | Phosphoinositide turnover | ~9.0 | Rat | |

| M2 | Inhibition of adenylyl cyclase | ~9.2 | Rat | ||

| M3 | Contraction of smooth muscle | ~9.5 | Guinea Pig | ||

| Scopolamine | M1 | Phosphoinositide turnover | ~9.3 | Rat | |

| M2 | Inhibition of adenylyl cyclase | ~9.4 | Rat | ||

| M3 | Contraction of smooth muscle | ~9.7 | Guinea Pig |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 values are highly dependent on the agonist concentration used.

Experimental Protocols

The following protocols describe standard methodologies for determining the receptor binding affinity and functional activity of a compound like β-belladonnine at muscarinic acetylcholine receptors.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of β-belladonnine for muscarinic M2 receptors using cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M2 receptor and [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

Materials:

-

CHO cell membranes expressing human M2 muscarinic receptors

-

[³H]-N-methylscopolamine ([³H]-NMS)

-

β-Belladonnine

-

Atropine (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw the CHO-M2 cell membranes on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 20-40 µg/mL. Homogenize briefly to ensure a uniform suspension.

-

Assay Plate Preparation: In a 96-well plate, add Assay Buffer, β-belladonnine at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), and the radioligand [³H]-NMS at a final concentration equal to its Kd (e.g., ~0.5 nM).

-

Total and Non-Specific Binding: For total binding wells, add Assay Buffer instead of the competitor. For non-specific binding wells, add a high concentration of atropine (e.g., 1 µM).

-

Incubation: Add the prepared cell membrane suspension to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of β-belladonnine from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This protocol describes a fluorescent-based functional assay to measure the antagonist effect of β-belladonnine on M3 muscarinic receptor-mediated calcium mobilization in CHO cells stably expressing the human M3 receptor.

Materials:

-

CHO cells stably expressing human M3 muscarinic receptors

-

Cell culture medium (e.g., DMEM/F12)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Carbachol (agonist)

-

β-Belladonnine

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed the CHO-M3 cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C in the dark.

-

Compound Incubation: After incubation, wash the cells with Assay Buffer to remove excess dye. Add β-belladonnine at various concentrations and incubate for 15-30 minutes.

-

Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading.

-

Agonist Stimulation: Inject a pre-determined concentration of carbachol (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of β-belladonnine on the carbachol-induced calcium signal. Calculate the IC50 value from the concentration-response curve.

Signaling Pathways

β-Belladonnine exerts its effects by antagonizing muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The five subtypes of muscarinic receptors (M1-M5) couple to different G-proteins and initiate distinct intracellular signaling cascades.

Gq/11-Coupled Muscarinic Receptors (M1, M3, M5)

Antagonism of M1, M3, and M5 receptors by β-belladonnine blocks the canonical Gq/11 signaling pathway. Upon agonist binding, these receptors activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with calcium, activates protein kinase C (PKC), which phosphorylates various downstream targets.

Gi/o-Coupled Muscarinic Receptors (M2, M4)

β-Belladonnine's antagonism of M2 and M4 receptors inhibits the Gi/o signaling pathway. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic studies specifically on β-belladonnine are not widely reported. As a tropane alkaloid, it is expected to be well-absorbed and distributed throughout the body, similar to atropine and scopolamine. The pharmacodynamics of β-belladonnine are a direct consequence of its anticholinergic properties. The selective blockade of cardiac M2 receptors at lower doses suggests a potential for cardiovascular effects, such as an increase in heart rate, with less pronounced effects on smooth muscle and glands.[1] At higher doses, the blockade of nicotinic receptors in skeletal muscle can lead to muscle weakness or paralysis.[1] The central nervous system effects are also anticipated, given the ability of tropane alkaloids to cross the blood-brain barrier.

Conclusion

β-Belladonnine is a tropane alkaloid with a pharmacological profile centered on the antagonism of muscarinic and, at higher concentrations, nicotinic acetylcholine receptors. Its selectivity for cardiac M2 receptors presents an interesting area for further investigation. While there is a scarcity of specific in vitro quantitative data, the methodologies and signaling pathway information provided in this guide offer a robust framework for future research and development efforts. A thorough characterization of its binding affinities, functional potencies, and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential and toxicological profile.

References

Unveiling the Enigmatic Mechanism of Action of Beta-Belladonnine on Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-belladonnine, a tropane alkaloid found in plants of the Solanaceae family, is structurally related to other well-known belladonna alkaloids like atropine and scopolamine. While the general mechanism of action for belladonna alkaloids involves competitive antagonism at muscarinic acetylcholine receptors, specific and detailed pharmacological data for beta-belladonnine is scarce in publicly available scientific literature. This technical guide synthesizes the current understanding of the interaction of belladonna alkaloids with muscarinic receptors, using atropine as a well-characterized reference compound due to the lack of specific quantitative data for beta-belladonnine. It provides an in-depth overview of the relevant signaling pathways, detailed experimental protocols for characterization, and a discussion on potential subtype selectivity, drawing from available information on a beta-belladonnine derivative.

Introduction to Muscarinic Receptors and Belladonna Alkaloids

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are crucial for mediating the effects of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems. Five distinct subtypes, M1 through M5, have been identified, each with unique tissue distribution and signaling properties.[[“]] Belladonna alkaloids, including atropine, scopolamine, and hyoscyamine, are a class of compounds that act as competitive antagonists at these receptors, blocking the binding of ACh and thereby inhibiting its effects.[[“]][3][4][5]

Muscarinic Receptor Subtypes and Their Signaling Pathways

The five muscarinic receptor subtypes are broadly classified into two families based on their G protein coupling:

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gαq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

The distinct signaling pathways of each subtype are responsible for their diverse physiological roles.

References

A Technical Guide to the Spectroscopic Identification of β-Belladonnine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the identification and characterization of β-belladonnine, a tropane alkaloid. Due to the limited availability of specific experimental spectra for β-belladonnine in publicly accessible databases, this document combines available mass spectrometry data with general spectroscopic characteristics of the tropane alkaloid class to which it belongs.

Introduction to β-Belladonnine

β-Belladonnine is a naturally occurring tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna. Its chemical structure, like other tropane alkaloids, is characterized by a bicyclic tropane ring system. The identification and characterization of such compounds are crucial for drug discovery, quality control of herbal medicines, and toxicological studies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the structure of these complex molecules.

Spectroscopic Data for β-Belladonnine

The following sections present the available and expected spectroscopic data for β-belladonnine.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in the mass spectrometer provides a unique fingerprint that can be used for its identification.

Table 1: LC-MS Data for β-Belladonnine [1]

| Parameter | Value |

| Molecular Formula | C₃₄H₄₂N₂O₄ |

| Molecular Weight | 542.7 g/mol |

| Precursor Ion ([M+H]⁺) | 543.322 m/z |

| Instrument | qTOF |

Table 2: MS/MS Fragmentation Data for β-Belladonnine ([M+H]⁺) [1]

| Fragment Ion (m/z) | Relative Abundance (%) |

| 420.213654 | 100 |

| 543.320801 | 72.12 |

| 421.219208 | 54.40 |

| 544.324280 | 42.50 |

| 124.112663 | 39.41 |

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenyl substituents.

-

Tropane Ring Protons: A complex series of multiplets in the aliphatic region (δ 1.5-3.5 ppm). The protons adjacent to the nitrogen atom and the ester linkages would appear at the lower field end of this region.

-

N-Methyl Protons: A characteristic singlet at around δ 2.2-2.5 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons: Resonances in the downfield region (δ 170-180 ppm) corresponding to the ester carbonyl groups.

-

Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm).

-

Tropane Ring Carbons: Aliphatic signals in the range of δ 25-70 ppm. The carbons bonded to the nitrogen and oxygen atoms will be deshielded and appear at the lower field end of this range.

-

N-Methyl Carbon: A signal at approximately δ 40 ppm.

An experimental IR spectrum for β-belladonnine is not available in the searched results. However, based on its functional groups, the following characteristic absorption bands can be anticipated.

Table 3: Expected IR Absorption Bands for β-Belladonnine

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | 1730-1750 |

| C-O (Ester) | 1000-1300 |

| C-N (Amine) | 1020-1250 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-3000 |

| C=C (Aromatic) | 1450-1600 |

Experimental Protocols

The following is a general methodology for the extraction and spectroscopic analysis of tropane alkaloids from plant material, which can be adapted for the study of β-belladonnine.

-

Sample Preparation: Dried and powdered plant material (e.g., leaves, roots of Atropa belladonna) is used for extraction.

-

Extraction: The powdered material is typically extracted with a polar solvent such as methanol or ethanol, often with the addition of a small amount of ammonia to ensure the alkaloids are in their free base form.

-

Acid-Base Extraction: The crude extract is then subjected to an acid-base liquid-liquid extraction to purify the alkaloid fraction. The extract is acidified (e.g., with HCl) to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the alkaloids, making them soluble in a non-polar organic solvent (e.g., dichloromethane or chloroform).

-

Concentration: The organic layer containing the purified alkaloids is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude alkaloid mixture.

-

Chromatographic Separation: Individual alkaloids, such as β-belladonnine, can be isolated from the mixture using chromatographic techniques like column chromatography or preparative high-performance liquid chromatography (HPLC).

-

NMR Spectroscopy: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, MeOD). ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer.

-

Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer coupled with a chromatographic system, such as liquid chromatography (LC-MS) or gas chromatography (GC-MS). Electrospray ionization (ESI) is a common ionization technique for tropane alkaloids.

-

IR Spectroscopy: The IR spectrum of the purified compound can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

Visualization of the Identification Workflow

The following diagram illustrates the general workflow for the identification of a natural product like β-belladonnine using spectroscopic techniques.

References

In Vitro Biological Activity of Beta-Belladonnine: A Review of Available Scientific Evidence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-belladonnine is a tropane alkaloid found in plants of the Solanaceae family, most notably in Atropa belladonna, commonly known as deadly nightshade. While the pharmacological and toxicological properties of other tropane alkaloids from this plant, such as atropine, hyoscyamine, and scopolamine, have been extensively studied, there is a significant lack of specific scientific literature detailing the in vitro biological activity of beta-belladonnine. This technical guide aims to summarize the current state of knowledge, highlight the existing research gaps, and provide context based on the activities of closely related compounds.

Current State of Research

A comprehensive review of scientific databases reveals a scarcity of dedicated in vitro studies on beta-belladonnine. The majority of research on Atropa belladonna focuses on the more abundant and pharmacologically prominent alkaloids. Beta-belladonnine is often mentioned as a constituent of the plant, but its specific biological effects, quantitative data such as IC50 or EC50 values, and mechanisms of action at the molecular level remain largely uninvestigated.[1][2][3][4][5]

Context from Related Tropane Alkaloids

Given the limited direct data on beta-belladonnine, its potential biological activities can be contextualized by examining the known in vitro effects of other tropane alkaloids present in Atropa belladonna. These alkaloids share a common tropane core structure, which is responsible for their characteristic anticholinergic properties.[3][6][7]

Anticholinergic Activity: The primary mechanism of action for tropane alkaloids like atropine and scopolamine is the competitive antagonism of muscarinic acetylcholine receptors.[6][7] This action blocks the effects of acetylcholine, a neurotransmitter involved in numerous physiological processes. It is plausible that beta-belladonnine may exhibit similar anticholinergic properties, although this has not been experimentally verified in vitro.

General Biological Effects of Atropa belladonna Alkaloids:

-

Antispasmodic: Relaxation of smooth muscle.[3]

-

Mydriatic: Dilation of the pupils.[8]

-

Sedative and Hallucinogenic: Effects on the central nervous system.[3][8]

Hypothetical Experimental Workflow for Investigating Beta-Belladonnine's In Vitro Activity

To address the current knowledge gap, a systematic in vitro investigation of beta-belladonnine would be necessary. The following diagram outlines a potential experimental workflow.

Caption: A proposed experimental workflow for the in vitro characterization of beta-belladonnine.

Potential Signaling Pathways to Investigate

Based on the known pharmacology of related tropane alkaloids, a key signaling pathway to investigate for beta-belladonnine would be its interaction with muscarinic acetylcholine receptors (mAChRs). These are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine.

Caption: Hypothetical antagonism of the muscarinic acetylcholine receptor signaling pathway by beta-belladonnine.

Conclusion and Future Directions

The in vitro biological activity of beta-belladonnine represents a significant gap in the scientific understanding of Atropa belladonna alkaloids. While it is often listed as a chemical constituent, dedicated studies to elucidate its specific pharmacological and toxicological profile are lacking. Future research should focus on the isolation and purification of beta-belladonnine to enable a systematic investigation of its effects on various cellular targets, starting with muscarinic acetylcholine receptors. Such studies would be invaluable for a more complete understanding of the overall biological activity of Atropa belladonna and could potentially uncover novel pharmacological properties for this understudied alkaloid. Professionals in drug development should be aware of this data gap when working with extracts of Atropa belladonna.

References

- 1. Belladonnine, beta- | C34H42N2O4 | CID 21769909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Belladonna Alkaloids | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. journals.ekb.eg [journals.ekb.eg]

- 4. belladonna | Taber's Medical Dictionary [nursing.unboundmedicine.com]

- 5. Belladonnine - Wikipedia [en.wikipedia.org]

- 6. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 7. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atropa bella-donna - Wikipedia [en.wikipedia.org]

The Dual Legacy of Deadly Nightshade: A Technical Guide to the Discovery and Significance of Belladonnine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The alkaloids derived from Atropa belladonna, commonly known as deadly nightshade, hold a prominent and multifaceted position in the annals of pharmacology and medicine. For centuries, this plant has been recognized for its potent physiological effects, serving alternately as a poison, a cosmetic, and a powerful therapeutic agent. The primary active constituents, atropine and scopolamine, are well-characterized anticholinergic agents that have been extensively studied and utilized in modern medicine. This technical guide delves into the discovery and historical significance of belladonna alkaloids, with a particular focus on the lesser-known belladonnine. It provides a comprehensive overview of their chemical properties, pharmacological activities, and the experimental methodologies used for their isolation and analysis. Furthermore, this guide illustrates the key signaling pathways affected by these alkaloids and outlines a typical experimental workflow for their investigation.

Introduction: A Plant of Historical and Pharmacological Importance

The history of Atropa belladonna is deeply intertwined with human civilization, its uses ranging from the sinister to the therapeutic. The plant's name itself reflects its dual nature: "Atropa" is derived from Atropos, the Greek Fate who cuts the thread of life, alluding to its lethal toxicity, while "belladonna," Italian for "beautiful woman," refers to its historical use by women in the Renaissance to dilate their pupils for cosmetic effect.[1][2]

The medicinal properties of belladonna have been recognized for centuries, with applications as a pain reliever, muscle relaxant, and anti-inflammatory agent.[3] Its use as an anesthetic for surgery and to ease childbirth was also documented.[2] The potent physiological effects of belladonna are attributed to its rich content of tropane alkaloids, a class of secondary metabolites characterized by a bicyclic tropane ring structure.[4] The most abundant and well-studied of these are atropine and scopolamine. The isolation of atropine in 1833 marked a significant milestone in pharmacology, paving the way for the scientific investigation of these potent compounds.[5]

This guide will explore the discovery and historical significance of the primary belladonna alkaloids, with a special emphasis on belladonnine, a dimeric derivative that is often considered an artifact of the extraction process.

The Belladonna Alkaloids: Chemical and Physical Properties

The principal alkaloids of Atropa belladonna are atropine, scopolamine, and the lesser-known belladonnine. While atropine and scopolamine are monomeric tropane esters, belladonnine is a dimer of apoatropine.[4] The quantitative data for these alkaloids are summarized in the tables below.

Table 1: Chemical and Physical Properties of Key Belladonna Alkaloids

| Property | Atropine | Scopolamine | Belladonnine |

| Chemical Formula | C₁₇H₂₃NO₃ | C₁₇H₂₁NO₄ | C₃₄H₄₂N₂O₄ |

| Molar Mass | 289.37 g/mol | 303.35 g/mol | 542.72 g/mol [4] |

| Melting Point | 114-116 °C | 59 °C (hygroscopic) | 129 °C |

| Solubility | Soluble in ethanol, chloroform, ether; sparingly soluble in water. | Soluble in water, ethanol, chloroform, acetone; sparingly soluble in ether. | Soluble in alcohol, benzene, chloroform, ethyl acetate; sparingly soluble in water, petroleum ether. |

| CAS Number | 51-55-8 | 51-34-3 | 510-25-8[4] |

Table 2: Quantitative Pharmacological Data of Atropine and Scopolamine

| Parameter | Atropine | Scopolamine | Belladonnine |

| Receptor Target | Muscarinic acetylcholine receptors (non-selective antagonist) | Muscarinic acetylcholine receptors (non-selective antagonist) | Presumed muscarinic acetylcholine receptor antagonist |

| Affinity (Ki) | ~1 nM (for muscarinic receptors) | ~0.1-1 nM (for muscarinic receptors) | Data not available |

| LD50 (Oral, mouse) | 75 mg/kg[5] | Data not available | Data not available |

Discovery and Historical Significance

The use of Atropa belladonna dates back to ancient times, where it was employed as a poison for tipping arrows and in political assassinations.[2] The ancient Greeks used it for treating wounds, gout, and sleeplessness, and it was also reputed to be an ingredient in love potions.[2] During the Roman Empire, it was notoriously used as a poison.[2]

The Renaissance saw the cosmetic use of belladonna to dilate pupils, a practice that gave the plant its name.[1][2] Medically, it was used as an anesthetic and for various other ailments.[2] The isolation of atropine in 1833 was a pivotal moment, allowing for the standardized and scientific study of its pharmacological effects. This led to its adoption in modern medicine for a variety of purposes.

Belladonnine, in contrast, is less well-documented in historical texts. It is believed to be a product of the chemical alteration of other alkaloids during the extraction process, specifically the dimerization of apoatropine, which itself is a dehydration product of atropine.[4] Its historical significance is therefore more closely tied to the chemistry and analysis of belladonna extracts rather than as a traditionally used medicinal agent.

Mechanism of Action and Signaling Pathways

The pharmacological effects of belladonna alkaloids are primarily due to their action as competitive antagonists at muscarinic acetylcholine receptors.[5] By blocking these receptors, they inhibit the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system. This leads to a range of physiological responses, including:

-

Inhibition of secretions: Dry mouth, reduced sweating, and decreased gastric acid secretion.[5]

-

Cardiovascular effects: Increased heart rate (tachycardia).[5]

-

Ocular effects: Dilation of the pupils (mydriasis) and paralysis of accommodation.[5]

-

Smooth muscle relaxation: Relaxation of the smooth muscles in the gastrointestinal tract, bronchi, and bladder.[5]

-

Central nervous system effects: Atropine is a central nervous system stimulant, while scopolamine can cause sedation and amnesia.[5]

The signaling pathway initiated by acetylcholine at muscarinic receptors is complex and varies depending on the receptor subtype. A simplified representation of this pathway is depicted below.

Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.

Experimental Protocols: Isolation and Analysis

The isolation and analysis of belladonna alkaloids from plant material typically involve a multi-step process. The following is a generalized protocol that can be adapted for the specific analysis of atropine, scopolamine, and belladonnine.

5.1. Extraction

-

Sample Preparation: Dried and powdered plant material (leaves or roots of Atropa belladonna) is used as the starting material.

-

Alkalinization and Extraction: The powdered material is moistened with a basic solution (e.g., sodium carbonate or ammonia) to liberate the free alkaloid bases.[6] The alkaloids are then extracted with an organic solvent such as chloroform or a chloroform-methanol mixture.[7]

-

Acidification and Purification: The organic extract is then treated with a dilute acid (e.g., sulfuric acid or hydrochloric acid) to convert the alkaloids into their salt forms, which are soluble in the aqueous phase. This step helps to separate the alkaloids from other non-basic plant constituents.

-

Basification and Final Extraction: The acidic aqueous layer is then made basic again, and the free alkaloid bases are re-extracted into an organic solvent.

-

Solvent Evaporation: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

5.2. Analytical Methods

The qualitative and quantitative analysis of the extracted alkaloids can be performed using various chromatographic techniques.

-

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for the qualitative identification of alkaloids. The extract is spotted on a TLC plate (e.g., silica gel), which is then developed in a suitable solvent system. The separated alkaloids are visualized using a detecting agent, such as Dragendorff's reagent, which produces characteristic colored spots.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both qualitative and quantitative analysis. A C18 column is commonly used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[6][8] Detection is typically performed using a UV detector at a wavelength of around 210 nm.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity for the identification and quantification of alkaloids. The volatile alkaloids or their derivatives are separated on a capillary column and detected by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern.[8][9]

The following diagram illustrates a general workflow for the extraction and analysis of belladonna alkaloids.

Caption: General Experimental Workflow for Alkaloid Analysis.

Conclusion and Future Directions

The belladonna alkaloids, particularly atropine and scopolamine, have a rich history that has transitioned from the realms of poison and folklore to indispensable tools in modern medicine. Their well-established anticholinergic properties continue to be exploited for a wide range of therapeutic applications. Belladonnine, while less studied, represents an interesting chemical entity that warrants further investigation to fully elucidate its pharmacological profile and potential biological activity.

Future research should focus on obtaining quantitative pharmacological data for belladonnine to allow for a direct comparison with its monomeric counterparts. The development and validation of specific analytical methods for the routine quantification of belladonnine in plant extracts and pharmaceutical preparations would also be of significant value. A deeper understanding of the biosynthesis and potential physiological role of belladonnine within the plant could also provide new insights into the complex biochemistry of Atropa belladonna. The continued exploration of these potent natural products holds promise for the discovery of new therapeutic agents and a deeper appreciation of the intricate relationship between plants and human health.

References

- 1. Belladonna: Uses and risks [medicalnewstoday.com]

- 2. rdalchemy.com [rdalchemy.com]

- 3. 2020-02-07 Flashback Friday - Illuminating Belladonna's Dark Past • UVA School of Nursing [nursing.virginia.edu]

- 4. Belladonnine - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. View of QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) [seer.ufrgs.br]

- 7. journals.ekb.eg [journals.ekb.eg]

- 8. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Studies on analysis of Belladonna alkaloids by capillary GC and GC-MSD] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unwritten Toxicology: An In-depth Technical Guide to the Inferred Toxicological Profile of Beta-Belladonnine

Disclaimer: Publicly available scientific literature and toxicological databases lack specific comprehensive data on the toxicological profile of beta-belladonnine. Therefore, this technical guide provides an inferred toxicological profile based on the well-documented effects of tropane alkaloids, the class of compounds to which beta-belladonnine belongs. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with the understanding that it represents a scientifically inferred profile, not one established through direct experimental evidence on beta-belladonnine itself.

Introduction to Beta-Belladonnine

Beta-belladonnine is a tropane alkaloid found in plants of the Solanaceae family, most notably in Atropa belladonna, commonly known as deadly nightshade.[1][2][3] Like other tropane alkaloids such as atropine and scopolamine, beta-belladonnine is characterized by its tropane ring structure, which is responsible for its pharmacological activity. While commercially available "belladonnine" can sometimes be a mixture with atropine, pure beta-belladonnine is a distinct chemical entity.[1][3]

Pharmacologically, beta-belladonnine is known to be a selective antagonist of muscarinic acetylcholine receptors (mAChRs). It exhibits a higher affinity for cardiac M2 receptors, with an ED50 of 13 μg/kg for blocking these receptors in the heart.[1][4] A significantly higher concentration, 10 to 20 times greater, is required to block M-cholinoreceptors in smooth muscles and secretory organs.[1][4] Additionally, it can block nicotinic acetylcholine receptors (nAChRs) in skeletal muscles at an ED50 of 50-60 mg/kg.[1][4] A derivative, BELLADONNINE Dichloroethylate (beta-), has been described as a short-acting muscle relaxant.[4]

Despite this basic pharmacological understanding, a detailed toxicological profile of beta-belladonnine remains largely uncharacterized in publicly accessible literature. The following sections will, therefore, extrapolate the potential toxicological properties of beta-belladonnine based on the known toxicology of the broader class of tropane alkaloids.

Inferred Toxicological Profile

The primary toxic effects of tropane alkaloids stem from their potent anticholinergic activity, resulting from the blockade of muscarinic acetylcholine receptors.[1][5] Ingestion of plant material containing these alkaloids can lead to a well-defined set of symptoms known as the anticholinergic toxidrome.[3][6][7] The onset of symptoms typically occurs within 30 to 60 minutes of ingestion.[1]

Acute Toxicity

No specific LD50 values for beta-belladonnine are available. However, for a derivative, BELLADONNINE Dichloroethylate (beta-), the intravenous LD50 in mice is reported as 0.223 mg/kg, and the subcutaneous LD50 is 0.394 mg/kg.[4] For tropane alkaloids in general, toxicity is dose-dependent and can be severe, even fatal.[2][4] The toxic dose varies depending on the specific alkaloid and the route of administration. For children, the ingestion of as few as 2-3 berries from Atropa belladonna can be toxic.[8]

The clinical manifestations of acute tropane alkaloid poisoning are summarized in the table below.

| Systemic Effect | Clinical Manifestation |

| Central Nervous System | Confusion, delirium, hallucinations, agitation, seizures, coma.[1][7] |

| Cardiovascular System | Tachycardia (increased heart rate), palpitations.[1][7] |

| Gastrointestinal System | Dry mouth, decreased salivation, constipation, urinary retention.[1] |

| Ocular System | Mydriasis (dilated pupils), blurred vision, photophobia.[7] |

| Dermatological System | Flushed, dry, and warm skin.[7] |

Sub-chronic and Chronic Toxicity

There is no specific information regarding the sub-chronic or chronic toxicity of beta-belladonnine. Long-term exposure to anticholinergic compounds can theoretically lead to persistent cognitive deficits and other systemic effects, but specific studies on tropane alkaloids are scarce.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

No studies on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of beta-belladonnine have been identified. While some studies have investigated the genotoxic potential of other, structurally different beta-carboline alkaloids, these results cannot be directly extrapolated to the tropane alkaloid beta-belladonnine.[7] Standard assays for genotoxicity include the Ames test for mutagenicity and the in vitro micronucleus assay for clastogenicity.[9]

Inferred Metabolism and Pharmacokinetics

The metabolism of beta-belladonnine has not been specifically studied. However, tropane alkaloids are generally metabolized in the liver, primarily by cytochrome P450 enzymes.[10] Genetic variability in these enzymes could potentially influence individual susceptibility to toxicity. The metabolic pathways of other tropane alkaloids, such as the hydrolysis of atropine, are better understood.

Potential Drug Interactions

As an anticholinergic agent, beta-belladonnine can be expected to have additive effects with other drugs that possess anticholinergic properties, such as antihistamines, tricyclic antidepressants, and some antipsychotics.[11][12][13] Such combinations could increase the risk of severe anticholinergic toxicity. Pharmacokinetically, anticholinergic agents can delay the gastrointestinal absorption of other orally administered drugs by reducing gastric and intestinal motility.[11]

Experimental Protocols for Toxicological Assessment

While no specific protocols for beta-belladonnine were found, the toxicological evaluation of a novel tropane alkaloid would likely follow established OECD guidelines.

A Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the toxicological assessment of a novel plant-derived alkaloid.

Inferred Mechanism of Action and Signaling Pathway

The primary mechanism of action for tropane alkaloids is the competitive antagonism of acetylcholine at muscarinic receptors. This blockade disrupts the normal signaling of the parasympathetic nervous system.

The diagram below illustrates the antagonistic action of a tropane alkaloid at a muscarinic acetylcholine receptor.

Conclusion and Future Directions